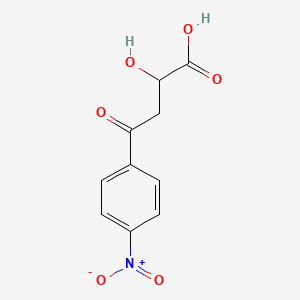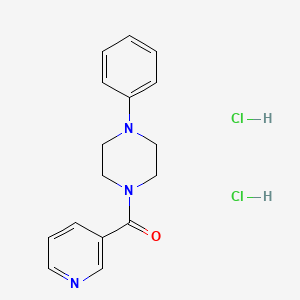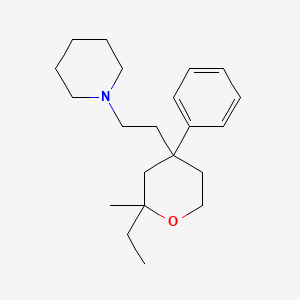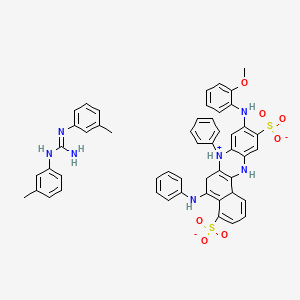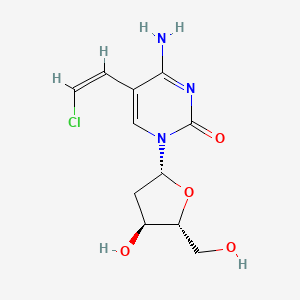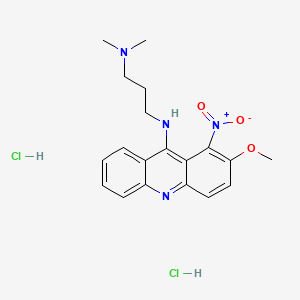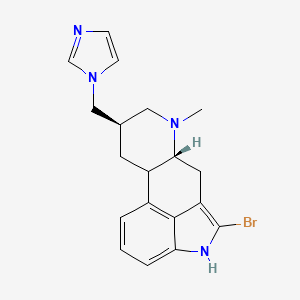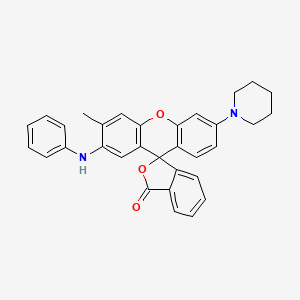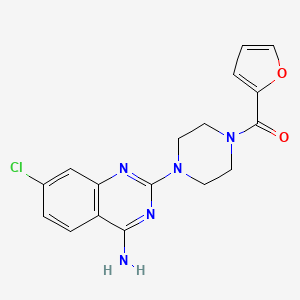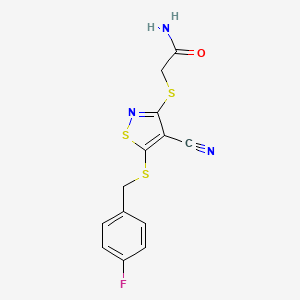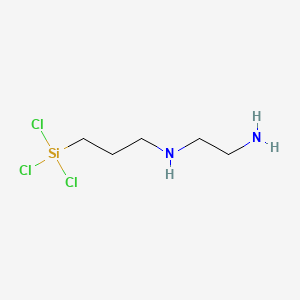
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a trichlorosilyl group attached to a propyl chain, which is further connected to an ethanediamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine typically involves the reaction of 3-(trichlorosilyl)propylamine with ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{3-(Trichlorosilyl)propylamine} + \text{Ethylenediamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of high-purity compounds. The industrial methods often incorporate automated systems for precise control of reaction parameters, leading to consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of silanols and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with other silanes or silanols, forming siloxane bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Hydrolysis: The reaction with water is often catalyzed by acids or bases to enhance the reaction rate.
Condensation Reactions: These reactions are usually conducted under anhydrous conditions to prevent premature hydrolysis.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Hydrolysis: Silanols and hydrochloric acid.
Condensation Reactions: Siloxane-linked compounds.
Aplicaciones Científicas De Investigación
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of functionalized silanes and siloxanes, which are important in the development of advanced materials.
Biology: The compound is explored for its potential in bioconjugation and surface modification of biomolecules.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.
Industry: It is utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine involves its ability to form covalent bonds with other molecules through the reactive trichlorosilyl group. This reactivity allows it to modify surfaces and create stable linkages with organic and inorganic materials. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trichlorosilyl)propyl methacrylate
- 3-(Trimethoxysilyl)propyl methacrylate
- 3-(Dimethylchlorosilyl)propyl methacrylate
Uniqueness
N1-(3-(Trichlorosilyl)propyl)-1,2-ethanediamine is unique due to the presence of both the trichlorosilyl group and the ethanediamine moiety. This combination imparts distinct reactivity and versatility, making it suitable for a wide range of applications that require strong adhesion, surface modification, and functionalization.
Propiedades
Número CAS |
73448-62-1 |
|---|---|
Fórmula molecular |
C5H13Cl3N2Si |
Peso molecular |
235.6 g/mol |
Nombre IUPAC |
N'-(3-trichlorosilylpropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C5H13Cl3N2Si/c6-11(7,8)5-1-3-10-4-2-9/h10H,1-5,9H2 |
Clave InChI |
VNEIPLQIJYLZCR-UHFFFAOYSA-N |
SMILES canónico |
C(CNCCN)C[Si](Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


